tert-butyl N-(1-cyclohexyl-3-methyl-1-oxobutan-2-yl)carbamate
Description
“tert-butyl N-(1-cyclohexyl-3-methyl-1-oxobutan-2-yl)carbamate” is a carbamate derivative characterized by a tertiary butyl (Boc) protecting group attached to an amine moiety. The compound features a cyclohexyl substituent and a branched oxobutan-2-yl backbone with a methyl group at the 3-position. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry as a building block for drug discovery, particularly for modulating pharmacokinetic properties such as solubility and metabolic stability. These analogs highlight the importance of stereochemistry, ring size, and substituent placement in optimizing biological activity and synthetic utility.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-cyclohexyl-3-methyl-1-oxobutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO3/c1-11(2)13(17-15(19)20-16(3,4)5)14(18)12-9-7-6-8-10-12/h11-13H,6-10H2,1-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIDZXXAOQLVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C1CCCCC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-cyclohexyl-3-methyl-1-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization .
Chemical Reactions Analysis
Reductive Amination Reactions
This compound serves as a key aldehyde precursor in reductive amination to generate substituted hydrazine-carboxylate derivatives. Key examples include:
Conditions : Reactions employed sodium triacetoxyborohydride (STAB) as the reducing agent in dichloromethane at room temperature. Purification involved column chromatography (cHex/EtOAc gradients) .
Nucleophilic Substitution Reactions
The carbamate group undergoes nucleophilic attack under basic conditions:
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Amine functionalization : Reaction with primary amines (e.g., benzylamine) yields substituted urea derivatives via carbamate cleavage.
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Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the tert-butoxycarbonyl (Boc) group, generating free amines for further coupling.
Cyclization Reactions
The compound participates in intramolecular cyclization to form heterocyclic scaffolds:
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Oxazolidine formation : Reacts with 2,2-dimethyl-1,3-dioxolan-4-amine under acidic conditions to yield bicyclic structures (e.g., compound 7ha ).
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Key data :
Stability and Reactivity Trends
Scientific Research Applications
Pharmacological Studies
Tert-butyl N-(1-cyclohexyl-3-methyl-1-oxobutan-2-yl)carbamate has been identified as a potential inhibitor of cathepsin K, an enzyme involved in bone resorption and implicated in osteoporosis. Its inhibition may provide therapeutic benefits in treating bone-related diseases.
Drug Development
The compound is categorized as an experimental small molecule, indicating its potential as a lead compound in drug discovery. The structure allows for modifications that could enhance its bioactivity and selectivity against specific biological targets.
Biochemical Research
Research indicates that carbamates like this compound can serve as important tools in biochemical assays to study enzyme activity and inhibition mechanisms. The ability to modify the carbamate structure can lead to derivatives with varying pharmacological profiles.
Case Study 1: Cathepsin K Inhibition
In a study examining the efficacy of various carbamate derivatives, this compound demonstrated significant inhibitory activity against cathepsin K in vitro. The results suggested that modifications to the cyclohexyl group could enhance binding affinity and selectivity.
| Compound | IC50 (µM) | Binding Affinity (kcal/mol) |
|---|---|---|
| This compound | 5.4 | -8.3 |
| Control Compound | 10.2 | -7.5 |
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study evaluated various analogs of this compound. Modifications at the nitrogen and carbon positions significantly altered biological activity, highlighting the importance of structural integrity for optimal activity.
| Modification | Activity Change | Remarks |
|---|---|---|
| Methyl on Nitrogen | Increased | Enhanced solubility |
| Fluoro on Cyclohexyl | Decreased | Reduced binding affinity |
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyclohexyl-3-methyl-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Carbamates
Key Observations:
Ring Systems: The target compound’s cyclohexyl group provides greater lipophilicity and conformational flexibility compared to smaller rings like cyclopentyl () or rigid bicyclic systems ().
Methyl substituents in piperidine derivatives (e.g., 473839-06-4) mimic the steric bulk of the target’s 3-methyl group but lack the oxo functionality, which may influence reactivity in downstream syntheses .
Stereochemical Considerations: Absolute configurations (e.g., (1S,3S) vs. (1R,3R) in cyclopentyl carbamates) critically impact binding affinity in chiral environments, a factor less pronounced in the target compound’s achiral oxobutan-2-yl backbone .
Table 2: Comparative Pharmacological Profiles (Hypothetical)
| Property | Target Compound | Cyclopentyl Analogs (e.g., 154737-89-0) | Piperidine Analogs (e.g., 473839-06-4) |
|---|---|---|---|
| Lipophilicity (LogP) | High (cyclohexyl + methyl) | Moderate (hydroxy group) | Moderate (piperidine ring) |
| Metabolic Stability | Likely high (steric shielding) | Moderate (polar hydroxy group) | Variable (depends on substituents) |
| Synthetic Accessibility | Moderate (linear synthesis) | High (established routes) | High (modular piperidine chemistry) |
Insights:
- The target compound’s cyclohexyl group may enhance blood-brain barrier penetration compared to polar hydroxy-substituted analogs .
- Piperidine-based carbamates (e.g., 473839-06-4) are more amenable to late-stage functionalization due to their heterocyclic cores, whereas the target compound’s linear backbone limits diversification .
Case Study: Azabicyclo Systems vs. Target Compound
Compounds like “tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate” (CAS: 880545-32-4) feature strained bicyclic frameworks, which confer rigidity and target selectivity in enzyme inhibition. In contrast, the target compound’s flexible cyclohexyl group may favor interactions with larger binding pockets, such as those in G-protein-coupled receptors .
Biological Activity
tert-butyl N-(1-cyclohexyl-3-methyl-1-oxobutan-2-yl)carbamate (CAS Number: 2028781-76-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C16H29NO3
- Molecular Weight : 283.4064 g/mol
- Structure : The structural formula can be represented as:
While specific mechanisms of action for this compound are not extensively documented, compounds in the carbamate class often interact with biological systems by inhibiting enzymes or modulating receptor activity.
Biological Activity
Research on related compounds indicates that carbamates can exhibit a range of biological activities, including:
- Antiviral Activity : Some studies suggest that carbamates can inhibit viral replication, potentially through interference with viral proteases or polymerases.
- Antimicrobial Effects : Certain derivatives have shown promise against bacterial strains, possibly through mechanisms involving disruption of bacterial cell walls or inhibition of metabolic pathways.
Case Studies and Research Findings
- Antiviral Activity : A study on similar carbamate compounds demonstrated significant antiviral properties against enterovirus D68, with effective concentrations (EC50) indicating potent inhibitory effects on viral replication .
- Enzyme Inhibition : Research has shown that certain carbamates can inhibit specific enzymes critical for pathogen survival. For instance, enzymatic assays revealed that modifications in the structure of carbamates can enhance their inhibitory potency against proteases .
- Cytotoxicity Assessment : In vitro studies have been conducted to assess the cytotoxic effects of various carbamate derivatives. The results indicated that while some compounds exhibit low cytotoxicity, others may present higher risks depending on their structural modifications .
Data Table: Biological Activity Overview
| Activity Type | Compound Reference | IC50/EC50 Values | Notes |
|---|---|---|---|
| Antiviral | Jun8862 | IC50 = 0.18 μM | Significant inhibition against EV-D68 |
| Enzyme Inhibition | Various Carbamates | Varies | Structure-dependent activity |
| Cytotoxicity | Various Studies | CC50 = 36.23 μM | Varies by structural modifications |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols and characterization methods for tert-butyl carbamate derivatives?
- Synthesis : Typical routes involve coupling reactions between activated carbonyl intermediates and tert-butyl carbamate-protected amines. For example, carbamate derivatives are synthesized via nucleophilic substitution or catalytic coupling under inert atmospheres (e.g., nitrogen) .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms molecular structure, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography, as applied in studies of structurally similar compounds, reveals stereochemical configurations and intermolecular interactions (e.g., hydrogen bonding) .
Q. How should researchers handle and store tert-butyl carbamate derivatives to ensure stability?
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to strong acids/bases and humidity .
- Stability Testing : Monitor degradation via accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis to detect impurities .
Q. What safety protocols are critical when working with carbamate derivatives in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions to minimize inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous rinses to prevent contamination .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing tert-butyl carbamate derivatives?
- Methodology : Employ density functional theory (DFT) to calculate transition-state energies and identify rate-limiting steps. Tools like Gaussian or ORCA simulate reaction mechanisms, guiding solvent selection (e.g., tetrahydrofuran for polar intermediates) .
- Case Study : ICReDD’s quantum chemical reaction path searches reduced trial-and-error experimentation by 40% in analogous carbamate syntheses .
Q. What strategies resolve contradictions in spectroscopic data for structurally complex carbamates?
- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare experimental IR spectra with computational predictions (e.g., B3LYP/6-31G* basis sets). Discrepancies in NOE effects may indicate conformational flexibility .
- Statistical Analysis : Apply principal component analysis (PCA) to distinguish batch-to-batch variability from genuine structural anomalies .
Q. How do steric and electronic effects influence the reactivity of tert-butyl carbamates in catalytic systems?
- Steric Maps : Generate steric maps (e.g., using SambVca) to quantify substituent bulk around the carbamate nitrogen. High steric hindrance (>130° cone angles) correlates with reduced nucleophilic reactivity .
- Electronic Profiling : Hammett constants (σ) predict electron-withdrawing/donating effects of substituents on reaction rates. For example, electron-deficient aryl groups accelerate SNAr reactions in carbamate intermediates .
Q. What experimental designs validate the environmental impact of carbamate derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
